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Compound of Interest |

Compound Name: omega-conotoxin MVIIC
CAS No.: 147794-23-8
Cat. No.: B582968
. J

-Conotoxin MVIIC (MVIIC) is a 26-amino acid peptide toxin originally isolated from the marine
shail Conus magus.[2] Unlike its cousin

-Conotoxin MVIIA (Ziconotide), which is highly selective for N-type (Ca

2.2) channels, MVIIC exhibits a broader pharmacological profile that is critical for dissecting
high-voltage-activated (HVA) calcium currents.

Why use MVIIC? While

-Agatoxin IVA is the classic P-type blocker, a sub-population of HVA channels—termed Q-type
—are resistant to moderate doses of Agatoxin but sensitive to MVIIC. Therefore, MVIIC is the
gold-standard reagent for defining the P/Q-type continuum, particularly when isolating currents
resistant to N-type and L-type blockers.

Key Pharmacological Characteristics:
e Primary Target: N-type (Ca

2.[3]2) and P/Q-type (Ca

2.1) channels.[3][4][5][6][7][8]

» Kinetics: Characterized by slow on-rates and extremely slow off-rates (pseudo-irreversible).
This kinetic profile dictates that MVIIC should typically be applied last in a sequential
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blockade protocol.

e |IC

: ~10-100 nM (dependent on subtype and divalent cation concentration).

Technical Specifications & Handling

Peptide toxins are prone to adsorption to plastic surfaces and oxidation. Strict adherence to
reconstitution protocols is required to maintain potency.

Reconstitution Protocol

Parameter Specification

Molecular Weight ~2749 Da

Solubility Water or buffer (soluble to >1 mg/mL)
Storage (Lyophilized) -20°C (Desiccated)

Storage (Solution) -80°C (Avoid freeze-thaw cycles)

Step-by-Step Reconstitution:

o Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes to settle the
lyophilized powder.

o Carrier Protein (Critical): Prepare a solvent of distilled water containing 0.1% Bovine Serum
Albumin (BSA).

o Reasoning: MVIIC is highly "sticky" (hydrophobic patches). Without BSA, up to 50% of the
peptide can be lost to the walls of the Eppendorf tube or perfusion tubing.

o Stock Solution: Dissolve peptide to a concentration of 100

M (Stock).
 Aliquoting: Aliquot into low-binding tubes (e.g., 10

L aliquots) and flash freeze in liquid nitrogen. Store at -80°C.
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e Working Solution: Dilute to 1-5

M in extracellular recording solution immediately before the experiment.

Application 1: Whole-Cell Patch Clamp (Current
Dissection)

This protocol describes the isolation of Q-type currents in neurons (e.g., Cerebellar Purkinje
cells or Hippocampal neurons). Because MVIIC blocks both N and P/Q types, it must be used
in a subtraction protocol.

Experimental Logic (The "Sequential Blockade™)

To isolate the MVIIC-sensitive component (Q-type), you must first eliminate contributions from
L-type, N-type, and P-type channels.

Visual Workflow (Graphviz):
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Total HVA Calcium Current

Add Nifedipine (10 uM)
(Blocks L-type)

Wait 2-3 min

Add w-Conotoxin MVIIA (1 uM)
(Blocks N-type)

Wait 3-5 min

Add w-Agatoxin IVA (200 nM)
(Blocks P-type)

Critical Step

Add w-Conotoxin MVIIC (2 uM)
(Blocks Q-type / Residual P/Q)

MVIIC-Sensitive Current =
Current at Step 3) - (Current at Step 4)

Remaining Current

(R-type)

Click to download full resolution via product page

Caption: Sequential pharmacological dissection of HVA Calcium currents. MVIIC is applied
post-Agatoxin IVA to define the Q-type component.

Detailed Protocol:

« Baseline Recording: Establish a stable whole-cell seal. Elicit Ca

currents using a voltage step (e.g., -80 mV to +10 mV). Ensure rundown is <5% over 5
minutes.
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e L-Type Block: Peruse bath with 10
M Nifedipine (or Nimodipine). Wait for stabilization (~2 mins).
e N-Type Block: Apply 1
M
-Conotoxin MVIIA.
o Note: MVIIA has fast on-rates. Block should stabilize within 2-3 minutes.
o P-Type Block: Apply 200 nM
-Agatoxin IVA.
o Note: This concentration blocks P-type specifically.[2]
e Q-Type Isolation (The MVIIC Step): Apply 2

M
-Conotoxin MVIIC.

o Observation: You will observe a slow, progressive decline in the remaining current.
o Duration: Due to slow kinetics, perfuse for at least 5—-10 minutes to ensure equilibrium.

e Analysis: The current blocked specifically by this step (Step 4 minus Step 5) is the Q-type
current.

Application 2: Synaptosomal Neurotransmitter
Release

MVIIC is highly effective in functional assays measuring Ca

-dependent glutamate release, as P/Q channels are tightly coupled to synaptic vesicle
exocytosis at many central synapses.

Dosage Table: Functional Assays
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Recommended . .
Assay Type . Incubation Time Notes
Concentration
Patch Clamp (Whole 1-3 ) Perfusion application
>5 mins
Cell) M recommended.
Synaptosome 300 nM -1 ) Pre-incubate before
15 — 30 mins ] )
Release M adding KCI stimulus.
1-5 Use static bath
Calcium Imaging 10 — 20 mins application if perfusion
M

is difficult.

Protocol: Glutamate Release Assay

o Preparation: Isolate synaptosomes from rat/mouse hippocampus or cortex using standard

Percoll gradient centrifugation.

o Resuspension: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer containing

BSA (0.1%).

o Loading: If measuring Ca

influx, load with Fura-2 AM. If measuring glutamate, use an enzymatic fluorometric assay

(Glutamate Dehydrogenase/NADP+).

e Pre-Incubation (Toxin):

o Add

-Conotoxin MVIIC (1

M) to the experimental wells.

o |Incubate at 37°C for 20 minutes.

o Control: Incubate separate wells with MVIIA (1

M) to distinguish N-type contributions.
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o Stimulation: Add KCI (30 mM final) to depolarize synaptosomes and trigger release.

e Readout: Measure fluorescence immediately. MVIIC typically inhibits 40-60% of K+-evoked
glutamate release in hippocampal preparations, representing the P/Q-dependent fraction.

Troubleshooting & Controls

Self-Validating the System:

» Non-Specific Block Check: If you observe >90% block of total current with MVIIC alone, your
concentration may be too high, or the cell type predominantly expresses P/Q channels (e.g.,
Purkinje cells).

e Washout Test: MVIIC block is pseudo-irreversible. If you can wash out the effect in <5
minutes, the peptide may be degraded or oxidized. A true MVIIC block persists for >20
minutes after washout.

o Plasticware: If potency is lower than expected, switch to siliconized tubes or glass-coated
microplates. The peptide is likely sticking to the plastic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b582968#0omega-conotoxin-mviic-in-vitro-dosage-and-
administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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